molecular formula C10H16O3 B14385196 5-(2-Methyl-3-oxopentyl)oxolan-2-one CAS No. 89754-40-5

5-(2-Methyl-3-oxopentyl)oxolan-2-one

Cat. No.: B14385196
CAS No.: 89754-40-5
M. Wt: 184.23 g/mol
InChI Key: XKKZCWNYWVBBJL-UHFFFAOYSA-N
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Description

5-(2-Methyl-3-oxopentyl)oxolan-2-one is a chemical compound with the molecular formula C10H16O3. It is a member of the oxolan-2-one family, which are cyclic esters known for their diverse chemical properties and applications. This compound is characterized by the presence of a five-membered lactone ring fused with a 2-methyl-3-oxopentyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-3-oxopentyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the esterification of 2-methyl-3-oxopentanoic acid with a suitable alcohol, followed by cyclization to form the lactone ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-3-oxopentyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxo group or the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

5-(2-Methyl-3-oxopentyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-3-oxopentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Butyrolactone: Another member of the lactone family with similar chemical properties.

    Gamma-Valerolactone: A structurally related compound with different side chains.

    Delta-Valerolactone: Another lactone with a different ring size.

Properties

CAS No.

89754-40-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(2-methyl-3-oxopentyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c1-3-9(11)7(2)6-8-4-5-10(12)13-8/h7-8H,3-6H2,1-2H3

InChI Key

XKKZCWNYWVBBJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC1CCC(=O)O1

Origin of Product

United States

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